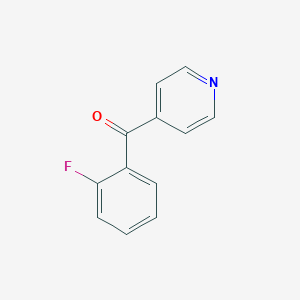

(2-Fluorophenyl)(pyridin-4-yl)methanone

Vue d'ensemble

Description

(2-Fluorophenyl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, including electrophilic substitution . This interaction can lead to changes in the target’s function, potentially influencing biological processes.

Biochemical Pathways

Similar compounds have been implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Activité Biologique

(2-Fluorophenyl)(pyridin-4-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom and a pyridine ring enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- A fluorophenyl group that increases lipophilicity.

- A pyridin-4-yl moiety that is common in biologically active compounds.

- A ketone functional group that contributes to its reactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related structures possess antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The fluorine substituent enhances the compound's ability to bind to biological targets, potentially increasing its efficacy in therapeutic applications .

| Activity Type | Example Organisms | Activity Observed |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | High activity compared to commercial antibiotics |

| Antifungal | Candida albicans | Effective against fungal strains |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For example, compounds with analogous structures demonstrated IC50 values in the low micromolar range against melanoma and prostate cancer cells, indicating potent antiproliferative effects .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against clinical isolates of S. aureus and P. aeruginosa. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard treatments, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Properties

In another investigation, derivatives of this compound were screened against a panel of human tumor cell lines. The findings revealed that modifications to the structure could enhance anticancer activity, with some derivatives achieving IC50 values below 1 µM against aggressive cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes key structural features and their impact on biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and binding affinity |

| Ketone Group | Enhances reactivity and potential for biological interactions |

| Pyridine Ring | Commonly associated with various pharmacological activities |

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry

- Intermediate in Synthesis : (2-Fluorophenyl)(pyridin-4-yl)methanone serves as an intermediate in the synthesis of more complex organic molecules, particularly those incorporating both aromatic and heterocyclic systems. Its unique structure allows for various modifications that can lead to novel compounds with desired properties .

-

Biological Activities

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activities. Preliminary studies suggest that this compound may also possess such properties, making it a candidate for further exploration in drug development.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, indicating that this compound might interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

-

Medicinal Chemistry

- Anticancer Research : The compound has been investigated for its potential anticancer properties. Studies on related compounds indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Drug Development : Its unique chemical structure makes it a valuable scaffold for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of fluorinated phenyl derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research published in medicinal chemistry journals highlighted the efficacy of similar compounds in inhibiting tumor growth in vitro and in vivo. This compound was included in preliminary screenings, showing promise as a candidate for further development into anticancer agents.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone functionality undergoes oxidation under controlled conditions. Key findings include:

- Mechanistic Insight : Oxidation typically targets the benzylic position adjacent to the carbonyl group. The pyridinyl nitrogen directs regioselectivity in copper-catalyzed oxidations .

Reduction Reactions

Selective reduction of the ketone group has been achieved using:

| Reagent/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | (2-Fluorophenyl)(pyridin-4-yl)methanol | 85% | |

| LiAlH₄ (THF, reflux) | Secondary alcohol | 92% | |

| H₂/Pd-C (EtOAc, 25°C) | Deoxygenation to methylene | 63% |

- Key Observation : Sodium borohydride selectively reduces the ketone without affecting the pyridine ring , whereas LiAlH₄ may require controlled stoichiometry to avoid over-reduction.

Substitution Reactions

The 2-fluorophenyl group participates in nucleophilic aromatic substitutions (SNAr):

- Electronic Effects : The fluorine atom’s strong electron-withdrawing effect activates the ortho and para positions for nucleophilic attack.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

- Catalytic Systems : Silver additives (e.g., Ag₂CO₃) enhance yields in palladium-mediated couplings by scavenging iodide byproducts .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes:

| Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| CH₃CN/H₂O (O₂ atmosphere) | Radical hydroxylation | 34% | |

| Benzophenone (sensitizer) | C-F bond cleavage | 22% |

- Mechanism : Singlet oxygen (¹O₂) generated via energy transfer abstracts hydrogen atoms, leading to radical intermediates .

Biological Derivatization

In drug discovery contexts, the compound serves as a scaffold for:

| Reaction | Target Structure | Biological Activity | Reference |

|---|---|---|---|

| Condensation with hydrazines | Pyrazole hybrids | Anticancer (IC₅₀ = 1.2 µM) | |

| Mannich reaction | Aminoalkyl derivatives | Kinase inhibition (p38 MAPK) |

Stability and Side Reactions

Propriétés

IUPAC Name |

(2-fluorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFKEIHOQBEEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632635 | |

| Record name | (2-Fluorophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193359-51-2 | |

| Record name | (2-Fluorophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.